molecular formula C23H15FN2O2S B2577412 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide CAS No. 361470-30-6

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2577412
CAS No.: 361470-30-6
M. Wt: 402.44
InChI Key: NRHCCBYUZIMNIH-UHFFFAOYSA-N
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Description

  • Synonyms : N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide .

Molecular Structure Analysis

The molecular formula suggests a thiazole ring system with a benzamide moiety. The presence of fluorine at the 3-position of the benzamide ring indicates potential pharmacological significance. For a detailed depiction of its structure, refer to the Mol file .

Scientific Research Applications

Antimicrobial Properties

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide and its derivatives have been explored for their antimicrobial properties. Research demonstrates that certain fluorobenzamide compounds, particularly those with a thiazole or thiazolidine structure, exhibit promising antimicrobial activity. For instance, compounds synthesized through microwave-induced methods have shown significant antimicrobial effects against various bacterial and fungal strains, with fluorine atoms playing a crucial role in enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

The fluorinated 2-(4-aminophenyl)benzothiazole derivatives, closely related to this compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxic activity in vitro against specific human breast cancer cell lines, while being inactive against certain other cell types, indicating a selective antitumor potential. Modifications to the benzothiazole structure, such as the introduction of fluorine atoms, have been explored to enhance the antitumor activity and selectivity of these compounds (Hutchinson et al., 2001).

Supramolecular Chemistry

The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which include compounds similar to this compound, has contributed to the understanding of supramolecular chemistry. These compounds exhibit interesting molecular conformations and modes of supramolecular aggregation, providing insights into the influence of molecular structure on the properties and functionalities of supramolecular systems (Sagar et al., 2018).

Organic Synthesis and Catalysis

Research on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, which involves compounds related to this compound, has expanded the toolkit of organic synthesis and catalysis. These studies have demonstrated efficient methods for the synthesis of polysubstituted benzophenones from fluorobenzenes, contributing to the development of new synthetic strategies in organic chemistry (Suzuki et al., 2008).

Fluorescence and Photophysical Properties

The exploration of triphenylamine–benzothiazole derivatives has shed light on the temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. Such studies, involving molecules with structural similarities to this compound, have contributed to understanding the mechanisms underlying fluorescence switching and tuning in organic compounds, which has implications for the development of advanced materials for optical and electronic applications (Kundu et al., 2019).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHCCBYUZIMNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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